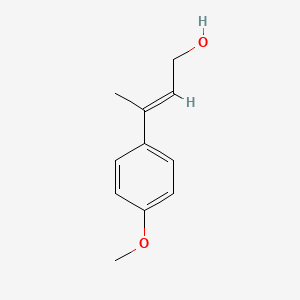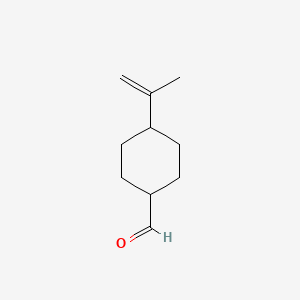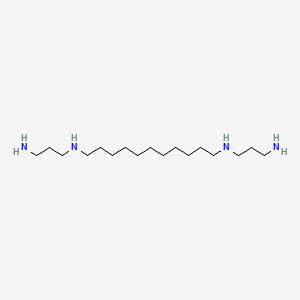
Pentatriaconta-1,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentatriaconta-1,7-diene is an organic compound with the molecular formula C35H68. It is a long-chain hydrocarbon with two double bonds located at the first and seventh carbon atoms. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentatriaconta-1,7-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the free radical halogenation of an alkene using N-bromosuccinimide (NBS) followed by elimination with a strong base can yield the desired diene . Another method involves the dehydration of alcohols, where the removal of water from diols can produce conjugated dienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes These processes often utilize catalysts to enhance reaction rates and yields
Chemical Reactions Analysis
Types of Reactions
Pentatriaconta-1,7-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can convert the diene into a saturated hydrocarbon.
Substitution: The compound can undergo electrophilic addition reactions, where electrophiles add to the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons or alkyl halides.
Scientific Research Applications
Pentatriaconta-1,7-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of long-chain dienes.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Medicine: Research on this compound may provide insights into the development of new pharmaceuticals.
Industry: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of pentatriaconta-1,7-diene involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions such as the Diels-Alder cycloaddition, where the diene reacts with a dienophile to form a cyclic product . This reaction is facilitated by the electron-rich nature of the diene, which interacts with the electron-deficient dienophile.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure to 1,3-butadiene.
1,4-Pentadiene: A non-conjugated diene with two isolated double bonds.
Uniqueness
Pentatriaconta-1,7-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical and physical properties compared to shorter dienes like 1,3-butadiene and isoprene .
Properties
CAS No. |
138538-53-1 |
|---|---|
Molecular Formula |
C35H68 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
pentatriaconta-1,7-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16-35H2,2H3 |
InChI Key |
YEXWSNPACHEDRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)




![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
